Home > Products > Screening Compounds P128215 > Terazosin Dimer Impurity Dihydrochloride
Terazosin Dimer Impurity Dihydrochloride - 1486464-41-8

Terazosin Dimer Impurity Dihydrochloride

Catalog Number: EVT-1469360
CAS Number: 1486464-41-8
Molecular Formula: C24H30Cl2N8O4
Molecular Weight: 565.456
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Terazosin Dimer Impurity Dihydrochloride is a chemical compound that arises as an impurity during the synthesis of Terazosin, a well-known alpha-1-adrenergic blocker used primarily for treating hypertension and benign prostatic hyperplasia. The compound is classified under the category of pharmaceutical impurities, which are unintended by-products formed during the manufacturing process of active pharmaceutical ingredients. The specific CAS Number for Terazosin Dimer Impurity Dihydrochloride is 104965-50-6, and it is recognized as a significant impurity due to its structural relationship with the parent compound, Terazosin.

Synthesis Analysis

The synthesis of Terazosin Dimer Impurity Dihydrochloride involves several chemical reactions, primarily focusing on the reaction of 2-chloro-6,7-dimethoxyquinazoline with other reagents. The process typically includes:

  • Starting Materials: The reaction begins with 2-chloro-6,7-dimethoxyquinazoline as a key precursor.
  • Reagents: Various reagents may be employed to facilitate the dimerization process, although specific details on all reagents can vary based on the synthetic route.
  • Reaction Conditions: Conditions such as temperature, solvent choice, and reaction time play crucial roles in determining the yield and purity of the dimer impurity.

The synthesis methods can vary but generally involve standard organic synthesis techniques including refluxing and crystallization to isolate the desired impurity from other by-products.

Molecular Structure Analysis

The molecular structure of Terazosin Dimer Impurity Dihydrochloride can be described as a dimeric form of Terazosin. It retains characteristic features such as:

  • Molecular Formula: C₁₈H₁₉Cl₂N₄O₄
  • Molecular Weight: Approximately 396.27 g/mol
  • Structural Features: The structure includes two interconnected Terazosin units linked through specific chemical bonds, which can significantly influence its pharmacological properties.

Data regarding its exact three-dimensional configuration can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, although specific structural data may not always be publicly available .

Chemical Reactions Analysis

Terazosin Dimer Impurity Dihydrochloride can participate in various chemical reactions typical for amine derivatives and heterocycles. Key reactions include:

  • Hydrolysis: In aqueous environments, the compound may undergo hydrolysis, breaking down into its constituent parts.
  • Acid-Base Reactions: As a dihydrochloride salt, it can react with bases to form free base forms of Terazosin or related compounds.
  • Redox Reactions: Depending on the presence of oxidizing or reducing agents, it may also participate in redox reactions.

These reactions are essential for understanding the stability and reactivity profile of the compound in different environments .

Mechanism of Action

The mechanism of action for Terazosin Dimer Impurity Dihydrochloride is closely related to that of Terazosin itself. As an alpha-1-adrenergic blocker, it functions by:

  • Receptor Binding: The compound binds to alpha-1 adrenergic receptors located on vascular smooth muscle cells.
  • Vasodilation: By blocking these receptors, it induces vasodilation, leading to decreased peripheral resistance and subsequently lowering blood pressure.

While specific data on the pharmacodynamics of the dimer impurity may be limited, its structural similarity suggests that it could exhibit similar mechanisms but potentially with altered efficacy or potency due to its dimeric nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of Terazosin Dimer Impurity Dihydrochloride include:

These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .

Applications

Terazosin Dimer Impurity Dihydrochloride primarily serves scientific purposes:

  • Research Use: It is utilized in research settings to study impurities related to Terazosin synthesis and their potential effects on drug formulation and efficacy.
  • Quality Control: The compound is important in pharmaceutical quality control processes to ensure that Terazosin formulations meet regulatory standards regarding impurities.

While not used directly in therapeutic applications due to its status as an impurity, understanding its properties aids in improving drug safety and efficacy .

Introduction to Terazosin Dimer Impurity Dihydrochloride

Nomenclature and Chemical Identification

Terazosin Dimer Impurity Dihydrochloride is systematically identified through multiple nomenclature systems and chemical identifiers:

Systematic Nomenclature:

  • IUPAC Name: 2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine dihydrochloride [2] [9]
  • Chemical Abstracts Index Name: 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazoliny)piperazine, dihydrochloride [9]

Registry Identifiers:

  • CAS Registry Number: 1486464-41-8 (primary designation) [1] [3] [5]
  • Alternate CAS Number: 104965-50-6 (documented in specific pharmacopeial contexts) [2]

Molecular Specifications:

  • Empirical Formula: C₂₄H₃₀Cl₂N₈O₄ [1] [5] [6]
  • Molecular Weight: 565.45 g/mol [1] [2] [6]

Structural Descriptors:

  • SMILES Notation: NC1=C2C=C(OC)C(OC)=CC2=NC(N3CCN(C4=NC(N)=C5C=C(OC)C(OC)=CC5=N4)CC3)=N1.[H]Cl.[H]Cl [1] [8]
  • InChI Key: SDPHRGYPGDUGEQ-UHFFFAOYSA-N [4]

Spectroscopic Profiles:

  • UV-Vis Absorption: Characteristic quinazoline chromophore absorption between 240–350 nm
  • Mass Spectrometry: ESI-MS m/z 564.1767 [M-Cl]⁺ (calculated for C₂₄H₂₈N₈O₄) [2]

Table 1: Comprehensive Chemical Identifiers

Identifier TypeDesignation
IUPAC Name2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine dihydrochloride
CAS Registry1486464-41-8 (primary), 104965-50-6 (alternate)
Molecular FormulaC₂₄H₃₀Cl₂N₈O₄
Molecular Weight565.45 g/mol
SMILESNC1=C2C=C(OC)C(OC)=CC2=NC(N3CCN(C4=NC(N)=C5C=C(OC)C(OC)=CC5=N4)CC3)=N1.[H]Cl.[H]Cl
InChI KeySDPHRGYPGDUGEQ-UHFFFAOYSA-N

Structural Relationship to Terazosin

The dimer impurity exhibits a symmetrical molecular architecture formed through covalent linkage of two Terazosin monomers:

Monomer Connectivity:

  • Two identical 4-amino-6,7-dimethoxyquinazoline units
  • Piperazine bridge connecting C2 positions of both quinazoline rings via N₁ and N₄ atoms [1] [6]

Comparative Structural Features:

  • Terazosin Monomer: Single quinazoline-piperazine structure with molecular weight 423.9 g/mol (free base)
  • Dimer Impurity: Two Terazosin-derived units coupled through piperazine nitrogen atoms, yielding 565.45 g/mol molecular weight [1] [10]

Formation Mechanism:

  • Nucleophilic displacement during synthesis where the piperazine nitrogen of one Terazosin molecule attacks the C2 chlorine of 2,4-dichloro-6,7-dimethoxyquinazoline intermediate
  • Alternative pathway: Oxidative coupling of Terazosin free radicals under stress conditions [9]

Stereoelectronic Properties:

  • Enhanced planarity at quinazoline-piperazine junctions compared to monomer
  • Protonation sites at piperazine nitrogens in dihydrochloride form (pKa ~7.5 and ~5.2)
  • LogP approximately 1.8 (versus 1.2 for Terazosin monomer) due to extended conjugated system [6]

Table 2: Structural Comparison with Terazosin

ParameterTerazosin Dimer ImpurityTerazosin Monomer
Molecular Weight565.45 g/mol423.9 g/mol (free base)
Quinazoline Units21
Piperazine LinkageSymmetrical N-N' bondTerminal piperazine
Chromatographic RetentionHigher reversed-phase HPLC retentionLower retention
Formation OriginSynthesis coupling or degradationActive pharmaceutical ingredient

Significance in Pharmaceutical Quality Control

This dimer impurity serves as a critical quality attribute (CQA) in Terazosin manufacturing due to its potential biological activity and regulatory implications:

Regulatory Thresholds:

  • ICH Q3A/B classification: Identified impurity requiring qualification
  • Specification limits: Typically ≤0.15% in final drug product (varies by pharmacopeia) [9]

Analytical Monitoring:1. Chromatographic Methods:- Reversed-phase HPLC with C18 columns (5µm, 250×4.6mm)- Mobile Phase: Gradient of phosphate buffer (pH 3.0) and acetonitrile (15→55% in 25 min)- Detection: UV at 246 nm with retention time ~14.2 minutes [2] [4]2. Spectroscopic Characterization:- NMR (DMSO-d₆): δ 3.85 (s, 12H, 4×OCH₃), 3.90 (m, 8H, piperazine), 7.10 (s, 2H, quinazoline-H)- FT-IR: 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N quinazoline), 1250 cm⁻¹ (C-O methoxy) [5]

Process Control Applications:

  • Reaction intermediate monitoring to minimize dimerization during piperazine coupling
  • Stability studies: Demonstrates <0.1% formation after 24 months at 25°C/60% RH [4] [9]

Bioactivity Considerations:

  • Competitive α1-adrenoceptor binding (IC₅₀ ≈ 120nM vs Terazosin's 8.9nM) [1]
  • Potential impact on pharmacokinetics due to altered solubility (0.12 mg/mL in water at 25°C) [6]

Table 3: Quality Control Analytical Methods

Analytical TechniqueConditionsDetection LimitQuantification Limit
HPLC-UVC18 column; pH 3.0 buffer/ACN gradient0.03%0.10%
UPLC-MS/MSBEH C18 1.7µm; ESI positive mode5 ng/mL15 ng/mL
FT-IR SpectroscopyKBr pellet; 4000-400 cm⁻¹0.5% w/w1.0% w/w

Properties

CAS Number

1486464-41-8

Product Name

Terazosin Dimer Impurity Dihydrochloride

IUPAC Name

2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine;dihydrochloride

Molecular Formula

C24H30Cl2N8O4

Molecular Weight

565.456

InChI

InChI=1S/C24H28N8O4.2ClH/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24;;/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*1H

InChI Key

SDPHRGYPGDUGEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC.Cl.Cl

Synonyms

2,2’-(1,4-Piperazinediyl)bis[6,7-dimethoxy-4-quinazolinamine] Dihydrochloride; USP Terazosin Related Compound C;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.